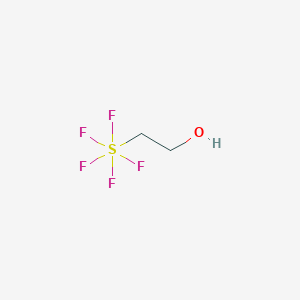

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol

描述

Significance of the Pentafluorosulfanyl (SF5) Group in Modern Organic Synthesis

Unique Electronic and Steric Characteristics of the SF5 Moiety

The SF5 group is characterized by a sulfur atom in a +6 oxidation state bonded to five fluorine atoms, resulting in a stable octahedral geometry. researchgate.net This structure confers a unique set of properties.

Electronic Properties: The five highly electronegative fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative substituents known in organic chemistry. rowansci.com Its electron-withdrawing nature is stronger than that of the well-known trifluoromethyl (CF3) group, as indicated by its larger Hammett constants (σm = 0.61, σp = 0.68 for SF5 vs. σm = 0.43, σp = 0.53 for CF3). nih.gov Despite its strong electronegativity, it can enhance a molecule's lipophilicity, a crucial factor for membrane permeability in biological systems. rowansci.com

Steric and Physical Properties: The SF5 group possesses a notable steric volume, which is larger than a trifluoromethyl group but smaller than a tert-butyl group. researchgate.net The strong sulfur-fluorine bonds contribute to its high thermal and chemical stability, making it resistant to metabolic degradation and harsh chemical conditions. enamine.netrowansci.com This stability is a highly desirable trait in the development of robust pharmaceuticals and materials. rowansci.com

Below is a comparative table of the SF5 group's properties against other common functional groups.

| Property | SF5 | CF3 | t-Butyl |

| Hammett Constant (σp) | 0.68 | 0.53 | -0.20 |

| Hansch Lipophilicity (π) | 1.23 | 0.88 | 1.98 |

| Steric Volume (ų) | 55.4 | 34.6 | 76.9 |

Data compiled from various sources. nih.govresearchgate.net

Role of the SF5 Group as a Bioisosteric Replacement in Chemical Design

In medicinal chemistry, bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are essential tools for optimizing drug candidates. The SF5 group has proven to be an effective bioisosteric replacement for several common functionalities, including the trifluoromethyl, tert-butyl, halogen, and nitro groups. researchgate.netnih.gov

Replacing these groups with an SF5 moiety can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Its high lipophilicity can improve membrane permeability, while its exceptional metabolic stability can extend a drug's half-life in the body. rowansci.comnih.gov For example, the introduction of an SF5 group into known drug scaffolds has, in some cases, led to enhanced biological activity compared to their original counterparts. researchgate.net This makes the SF5 group an attractive tool for lead optimization in modern drug discovery programs. nih.gov

Historical Challenges and Recent Advancements in SF5 Chemistry

Despite its desirable properties, the integration of the SF5 group into organic molecules has historically been a significant challenge. rowansci.comnih.gov For many years, the practical application of SF5 chemistry was limited by the lack of safe and accessible synthetic methods. researchgate.net Early methods often relied on the use of difficult-to-handle and hazardous reagents such as elemental fluorine (F2) or the highly toxic gases pentafluorosulfanyl chloride (SF5Cl) and pentafluorosulfanyl bromide (SF5Br). researchgate.net These harsh conditions limited the scope of substrates and hampered the widespread exploration of SF5-containing compounds. nih.gov

However, recent decades have witnessed significant progress in the field. colab.ws Researchers have developed milder and more practical protocols for introducing the SF5 group. digitellinc.com These advancements include:

The development of new SF5-transfer reagents that are easier and safer to handle. digitellinc.com

Novel methods for the synthesis of SF5Cl that avoid hazardous precursors. digitellinc.com

The expansion of reactions such as the radical addition of SF5Cl to unsaturated bonds under milder, light-induced conditions. nih.govacademie-sciences.fr

Oxidative fluorination techniques applied to thiols and disulfides that provide alternative pathways to SF5-arenes. nih.govuochb.cz

These innovations are making SF5-containing building blocks more readily available, paving the way for broader investigation into their potential applications. nih.govfigshare.com

The Position of 2-(Pentafluoro-λ6-sulfanyl)ethan-1-ol within SF5 Alcohol Chemistry

Within the growing family of SF5-containing compounds, those possessing an alcohol functional group, such as 2-(Pentafluoro-λ6-sulfanyl)ethan-1-ol, represent a particularly useful subclass. These molecules serve as versatile intermediates for more complex chemical syntheses.

Importance of SF5 Alcohols as Synthetically Valuable Building Blocks

Pentafluorosulfanyl alcohols are highly valuable as synthetic building blocks. researchgate.net The hydroxyl (-OH) group is one of the most versatile functional groups in organic chemistry, readily participating in a wide array of chemical transformations. This allows for the SF5 moiety to be incorporated into a larger, more complex molecular architecture. The alcohol group can be oxidized to aldehydes or carboxylic acids, converted into leaving groups for substitution reactions, or used in esterification and etherification reactions.

Therefore, molecules like 2-(Pentafluoro-λ6-sulfanyl)ethan-1-ol act as a crucial bridge, providing a reactive handle (the alcohol) attached to the desirable SF5 group. This enables chemists to introduce the unique properties of the pentafluorosulfanyl group into a diverse range of target molecules for applications in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org

Challenges in the Preparation of Pentafluorosulfanyl Alcohols

Despite their synthetic utility, the preparation of SF5 alcohols remains challenging. researchgate.net The difficulties are intrinsically linked to the broader challenges of SF5 chemistry, including the reliance on specialized and often hazardous reagents. nih.gov Current methodologies for creating aliphatic SF5 alcohols are not universally applicable and can suffer from limitations in substrate scope and reaction conditions. researchgate.net

Recent research has focused on developing more direct and efficient methods. For instance, single-step, metal-free, and photo-induced hydroxypentafluorosulfanylation reactions have been developed, using molecular oxygen as the source of the hydroxyl group. researchgate.net Such advancements are critical for making these important building blocks more accessible to the wider scientific community, thereby unlocking the full potential of the SF5 group in various fields of chemical science.

属性

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJRFDAMLGLSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(F)(F)(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Mechanistic Investigations of 2 Pentafluoro λ6 Sulfanyl Ethan 1 Ol Derivatives

Mechanistic Studies of SF₅ Alcohol Formation Pathways

The formation of 2-(Pentafluoro-λ⁶-sulfanyl)ethan-1-ol and related SF₅-containing alcohols often proceeds through complex radical-mediated pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds.

Radical Intermediates and Chain Propagation Mechanisms

The synthesis of SF₅-functionalized compounds, including alcohols, frequently involves the generation of the pentafluorosulfanyl radical (SF₅•). This highly reactive intermediate can be generated from pentafluorosulfanyl chloride (SF₅Cl) using various initiation methods, such as thermal decomposition, photochemical activation, or the use of radical initiators like triethylborane (B153662) (Et₃B) with oxygen. academie-sciences.frresearchgate.net

Once generated, the SF₅• radical adds to a carbon-carbon multiple bond, such as in an alkene or alkyne. academie-sciences.frnih.gov In the context of forming an SF₅-substituted alcohol, a common strategy involves the radical addition of SF₅Cl to an alkene in the presence of molecular oxygen, which acts as the source of the hydroxyl group. researchgate.netresearchgate.net

The proposed chain propagation mechanism can be summarized in the following steps:

Initiation: Generation of the SF₅• radical from a precursor like SF₅Cl.

Addition: The SF₅• radical adds to the alkene (e.g., ethylene) to form a carbon-centered radical intermediate.

Oxygen Capture: This carbon radical then reacts with molecular oxygen (O₂) to form a peroxyl radical.

Hydrogen Abstraction: The peroxyl radical abstracts a hydrogen atom from a suitable donor in the reaction medium to form a hydroperoxide.

Reduction: The hydroperoxide is subsequently reduced to the corresponding alcohol, 2-(Pentafluoro-λ⁶-sulfanyl)ethan-1-ol.

This radical process is a chain reaction, where a radical species is regenerated to continue the cycle. academie-sciences.fr For instance, in reactions involving SF₅Cl, a chlorine atom can be abstracted by an intermediate radical, propagating the chain. academie-sciences.fr DFT calculations have been employed to investigate the energetics of these steps and the geometries of the radical intermediates, providing theoretical support for the proposed mechanisms. researchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| Initiation | Formation of the initial SF₅• radical. | SF₅• |

| Propagation | Addition of SF₅• to an alkene, followed by reaction with O₂ and a hydrogen donor. | Carbon-centered radical, Peroxyl radical, Hydroperoxide |

| Termination | Combination of two radical species to form a stable, non-radical product. | N/A |

Isotopic Labeling and Deuteration Experiments

To further elucidate reaction mechanisms, isotopic labeling studies are invaluable. While specific deuteration experiments for the formation of 2-(Pentafluoro-λ⁶-sulfanyl)ethan-1-ol are not extensively detailed in the provided literature, the principles of such experiments can be applied to understand the hydrogen abstraction steps.

For example, by using a deuterated hydrogen donor in the reaction, the position of deuterium (B1214612) incorporation in the final product can reveal the site and nature of the hydrogen atom transfer. If the hydroxyl proton comes from the solvent or another additive, running the reaction in a deuterated solvent like D₂O or with a deuterated hydrogen source would result in an O-D bond in the final alcohol product. This can be readily detected by techniques like NMR spectroscopy or mass spectrometry, confirming the origin of the hydroxyl hydrogen.

Control Experiment Analyses

Control experiments are fundamental to validating proposed radical mechanisms. A key experiment involves the use of radical scavengers or inhibitors. Adding a compound like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction mixture should quench the radical intermediates and significantly slow down or completely halt the formation of the SF₅ alcohol, providing strong evidence for a radical pathway.

Another set of control experiments involves running the reaction in the absence of essential components.

Without Initiator: Performing the reaction without the radical initiator (e.g., light or Et₃B/O₂) should result in no or very low yield of the product, demonstrating the necessity of radical generation.

Without Oxygen: In syntheses where O₂ is the proposed hydroxyl source, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) should prevent the formation of the alcohol, potentially leading to other products like chlorinated derivatives if SF₅Cl is used. nih.gov

These analyses help to rule out alternative non-radical pathways and confirm the role of each component in the proposed mechanistic cycle. Radical trapping experiments have been successfully used to support radical chain propagation mechanisms in related syntheses of N–SF₅ compounds. chemrxiv.org

Transformations and Derivatizations of the Hydroxyl Moiety

The hydroxyl group in 2-(Pentafluoro-λ⁶-sulfanyl)ethan-1-ol is a versatile functional handle, allowing for a range of subsequent chemical transformations. This synthetic utility makes it a valuable building block for accessing more complex SF₅-containing molecules. researchgate.netresearchgate.net

Synthetic Utility in Generating Alpha-SF₅ Ketones

One of the most important derivatizations of SF₅ alcohols is their oxidation to α-SF₅ ketones. researchgate.netresearchgate.net These ketones are valuable synthetic intermediates. The oxidation of the primary alcohol, 2-(Pentafluoro-λ⁶-sulfanyl)ethan-1-ol, yields the corresponding aldehyde, which can be further oxidized or used in other transformations. Oxidation of secondary SF₅ alcohols directly provides the α-SF₅ ketones.

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Primary SF₅ Alcohol | e.g., PCC, DMP | α-SF₅ Aldehyde |

| Secondary SF₅ Alcohol | e.g., Swern, Dess-Martin | α-SF₅ Ketone |

The direct synthesis of α-SF₅ ketones can also be achieved through methods like the oxypentafluorosulfanylation of alkynes with SF₅Cl and oxygen, which is proposed to proceed through a radical mechanism. nih.gov The accessibility of α-SF₅ ketones from SF₅ alcohols opens pathways to a variety of other functionalized molecules through established ketone chemistry.

Formation of SF₅ Diols and Cyclic Carbonates

The SF₅-containing alcohol moiety can be readily converted into SF₅ diols and SF₅ cyclic carbonates. researchgate.netresearchgate.net SF₅ diols can be prepared through various standard organic reactions, starting from precursors that already contain the SF₅ group. These diols are particularly useful as monomers for polymerization or as precursors for more complex structures.

A significant application of SF₅ diols is their reaction with carbon dioxide (CO₂) or its equivalents (e.g., phosgene (B1210022) derivatives) to form cyclic carbonates. scispace.comrsc.org This transformation is of interest for creating novel monomers for polycarbonates and for applications in materials science. The synthesis often involves a one-pot procedure where the diol reacts with CO₂ in the presence of a coupling agent and a base. scispace.com

The formation of these derivatives highlights the synthetic versatility of the 2-(Pentafluoro-λ⁶-sulfanyl)ethan-1-ol core structure, allowing its incorporation into a diverse array of chemical architectures, from specialized ketones to polymeric materials. researchgate.netresearchgate.net

Reactivity Profile Influenced by the Pentafluorosulfanyl Group

Impact on Sigmatropic Rearrangements (e.g., Johnson–Claisen Rearrangement)

The researchgate.netresearchgate.net-sigmatropic rearrangement, particularly the Johnson-Claisen rearrangement, is a powerful tool for carbon-carbon bond formation. However, the presence of an SF5 group near the reacting center introduces significant steric and electronic challenges that can alter or impede the reaction pathway. rsc.orgrsc.org Investigations into γ-SF5-substituted allylic alcohols have shown that direct rearrangement to form 3-SF5-substituted carboxylic acid derivatives often fails. rsc.org

Research has demonstrated that the steric demand of the SF5 group is a primary factor governing the success of researchgate.netresearchgate.net-sigmatropic rearrangements. rsc.orgrsc.org The bulkiness of the SF5 group can prevent the formation of the necessary ketene (B1206846) acetal (B89532) intermediate, a crucial step in the Johnson-Claisen rearrangement. rsc.org

In studies involving 1-SF5-alk-1-en-3-ols, attempts to perform Johnson-Claisen, ester enolate-Claisen, and Ireland-Claisen rearrangements were unsuccessful in engaging the 1-SF5-substituted double bond. rsc.orgrsc.org To probe the influence of steric bulk, a competing, unsubstituted vinyl group was introduced into the system in the form of 1-SF5-penta-1,4-dien-3-ol. A Johnson-Claisen rearrangement on this substrate proceeded successfully, but exclusively involved the unsubstituted 4,5-double bond, leaving the SF5-substituted double bond untouched and yielding methyl 7-SF5-hepta-4,6-dienoate in 92% yield. rsc.orgrsc.org This result strongly indicates that steric hindrance from the SF5 group prevents the rearrangement at the substituted bond. rsc.org

Further evidence for the dominance of steric effects comes from experiments where the SF5 group was distanced from the reaction center. When the SF5 group was separated by a methylene (B1212753) (CH2) spacer, as in 5-SF5-pent-3-en-2-ol, the Johnson-Claisen rearrangement proceeded successfully with various orthoesters to yield the corresponding 3-(CH2SF5)-hex-4-enoates. rsc.org This demonstrates that reducing the steric congestion around the reacting double bond allows the rearrangement to occur. rsc.org In contrast, attempts to use a 1-(SF5CF2)-substituted system, designed to mimic the steric profile of CF3 analogues, failed due to the instability of the SF5CF2 group under the reaction conditions. rsc.org

| Substrate | Position of SF5 Group | Rearrangement Outcome | Yield | Reference |

|---|---|---|---|---|

| 1-SF5-alk-1-en-3-ol | Directly on the double bond (γ-position) | Failed | N/A | rsc.orgrsc.org |

| 1-SF5-penta-1,4-dien-3-ol | Competing unsubstituted double bond present | Rearrangement at unsubstituted bond | 92% | rsc.orgrsc.org |

| 5-SF5-pent-3-en-2-ol | Separated by a CH2 group | Successful | 55-76% | rsc.org |

While steric hindrance is a dominant factor, the strong electron-withdrawing nature of the SF5 group also plays a role in the reactivity of adjacent functional groups. rowansci.comrsc.org One initial hypothesis for the failure of the Johnson-Claisen rearrangement in γ-SF5-substituted allylic alcohols was the reduced nucleophilicity of the hydroxyl group, which could hinder the formation of the ketene acetal intermediate. rsc.org The SF5 group's high electronegativity (3.65 on the Pauling scale, compared to 3.36 for CF3) significantly alters the electronic properties of a molecule. academie-sciences.fr

However, the successful rearrangement of substrates with a competing vinyl group or a methylene spacer suggests that the electronic deactivation is a less critical barrier than the steric blockade. rsc.orgrsc.org The profound dipole moment associated with the SF5 group can, in other contexts, direct the stereochemistry of reactions, particularly those with significant charge separation in the transition state. researchgate.netrsc.orgnih.gov For researchgate.netresearchgate.net-sigmatropic rearrangements, while electronic effects can influence stereoselectivity, SF5-induced steric effects can degrade this potential by making both chair- and boat-like transition states accessible. rsc.org

Nucleophilic and Electrophilic Reactivity of SF5-Alkynes

SF5-alkynes are versatile building blocks whose reactivity is heavily polarized by the electron-withdrawing SF5 group. academie-sciences.frresearchgate.net This electronic influence makes the alkyne susceptible to nucleophilic attack, a reactivity mode less common for standard alkynes which typically undergo electrophilic addition. numberanalytics.comlibretexts.org

A fully regio- and stereoselective hydroelementation of SF5-alkynes with N-, O-, and S-nucleophiles has been developed. nih.govbohrium.com This reaction proceeds under mild conditions, yielding Z-(hetero)vinyl-SF5 intermediates, which can be further functionalized. nih.gov For instance, hydrofluorination of SF5-alkynes using TBAF·3H2O as a nucleophilic fluoride (B91410) source proceeds efficiently for aryl-substituted SF5-alkynes to give (Z)-SF5-vinyl fluorides. academie-sciences.fr DFT calculations confirmed that the formation of the observed Z-isomer is energetically favored. academie-sciences.fr

The electrophilic character of the SF5-alkyne platform is highlighted in comparative studies with CF3-alkynes, which help to explain the differences in reactivity and selectivity observed between these two fluorinated groups. nih.govbohrium.com While the triple bonds of alkynes are electron-rich and generally react with electrophiles, the presence of a strong electron-withdrawing group like SF5 enhances their reactivity toward nucleophiles. numberanalytics.comlibretexts.org

SF5-alkynes also participate in cycloaddition reactions. academie-sciences.fr For example, they are relevant partners in [4+2] Diels-Alder and 1,3-dipolar cycloadditions. academie-sciences.fr Radical additions are also common, such as the chloropentafluorosulfanylation of terminal alkynes using SF5Cl, which can be initiated by triethylborane or visible light. academie-sciences.frresearchgate.net

| Reaction Type | Reactant(s) | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Hydroelementation | N, O, S-Nucleophiles | Z-(hetero)vinyl-SF5 | Fully regio- and stereoselective | nih.govbohrium.com |

| Nucleophilic Hydrofluorination | TBAF·3H2O | (Z)-SF5-vinyl fluorides | High Z-selectivity | academie-sciences.fr |

| Radical Addition | SF5Cl | Chloro-olefins | Initiated by BEt3 or light | academie-sciences.fr |

| Cycloaddition | Dienes, Dipoles | Cycloadducts | Versatile building blocks | academie-sciences.fr |

Stability and Reactivity under Diverse Reaction Conditions

The pentafluorosulfanyl group is renowned for its high thermal and chemical stability, a property conferred by the strong S-F bonds. rowansci.comnih.gov This robustness allows SF5-containing compounds to be subjected to a variety of reaction conditions without degradation of the functional group itself. researchgate.net For example, investigations into the transformations of 2-pentafluorosulfanyl aldehydes showed that the SF5 group was stable under various conditions, allowing for the synthesis of products in moderate to good yields. researchgate.net

However, the stability can be context-dependent. While the SF5 group itself is robust, its powerful electronic influence can affect the stability of adjacent moieties. As mentioned previously, the SF5CF2 group proved to be unstable under various reaction conditions attempted for Johnson-Claisen rearrangements. rsc.orgrsc.org Computational studies have suggested that the anion SF5CF2⁻, which could be formed upon deprotonation, is unstable and may decompose. researchgate.net

The stability of SF5-containing compounds in different media has also been examined. A lactone bearing an SF5 group was found to be stable in strongly acidic environments (5 M HCl, 5 M or 10 M H2SO4) at ambient temperature. beilstein-journals.org However, the same compound was unstable in neutral water (D2O) or aqueous base, showing a gradual disappearance of the SF5 signal in the ¹⁹F NMR spectrum over time. beilstein-journals.org This indicates a susceptibility to hydrolysis or decomposition under neutral to basic aqueous conditions.

Computational and Theoretical Investigations of 2 Pentafluoro λ6 Sulfanyl Ethan 1 Ol and Its Analogs

Electronic Structure and Bonding Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to probe the properties of SF5-containing molecules. researchgate.netresearchgate.net These calculations can predict molecular geometry, electronic distribution, and reactivity with a high degree of accuracy. rowansci.com For instance, DFT calculations have been employed to study SF5-substituted carbocations to examine geometrical changes and relative energies. researchgate.net In studies of analogs like 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol), DFT ab initio calculations were crucial for accurately describing the nonsymmetrical, hypervalent sulfur center, which is essential for building reliable models for further simulations. researchgate.netnih.gov

The SF5 group is one of the most potent electron-withdrawing groups known in organic chemistry, a property conferred by the high electronegativity of the five fluorine atoms. rowansci.comenamine.net Its electron-withdrawing strength surpasses that of the well-known trifluoromethyl (CF3) group, leading to it being dubbed a "super-trifluoromethyl group". enamine.netresearchgate.netnih.gov This strong inductive effect significantly alters the electronic properties of the molecule to which it is attached. rowansci.com The powerful electron-withdrawing nature is quantified by its Hammett constants, which are greater than those for the CF3 group, indicating a stronger influence on reaction rates and equilibria. nih.govnih.gov Computational studies utilizing Natural Population Analysis (NPA) charge densities can be employed to gauge the influence of the SF5 group on charge delocalization within a molecule. researchgate.net

Below is a table comparing the electronic properties of the SF5 group with the CF3 group.

| Property | SF5 Group | CF3 Group |

| Electronegativity (Pauling Scale) | 3.65 researchgate.netnih.gov | 3.36 researchgate.netnih.gov |

| Hammett Constant (σm) | 0.61 nih.govnih.gov | 0.43 nih.govnih.gov |

| Hammett Constant (σp) | 0.68 nih.gov | 0.53 nih.gov |

| Hansch Lipophilicity Parameter (π) | 1.23 nih.gov | 0.88 nih.gov |

This table provides an interactive comparison of key electronic and physicochemical parameters.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters calculated using quantum chemical methods. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. dergipark.org.trnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the opposite. nih.gov

In SF5-containing systems, the strong electron-withdrawing nature of the pentafluorosulfanyl group can significantly tune the HOMO-LUMO gap, often through a pronounced stabilization (lowering of energy) of the LUMO. rsc.org This manipulation of frontier molecular orbitals allows for the prediction and design of photophysical properties. For example, in push-pull chromophores, the strategic placement of SF5 groups can red-shift absorption and emission maxima. rsc.org Computational analysis of the HOMO-LUMO gap helps in understanding the electronic transitions and predicting the optical behavior of these molecules. rowansci.comresearchgate.net

| Compound System | Method | Calculated HOMO-LUMO Gap (eV) | Implication |

| Model Porphyrins | DFT | 4.44 - 4.80 | High Kinetic Stability researchgate.net |

| Amb23604132 (Antiviral Candidate) | DFT | 3.60 | Low Reactivity, Stable nih.gov |

| Simmondsin-Methanol Adduct | B3LYP/6-311G++(d,p) | 5.09 - 5.14 | Low Charge Transfer dergipark.org.tr |

| C20 Fullerene-Methanol Adduct | B3LYP/6-31G(d) | -0.037 (change from isolated) | Sensing Application chemrevlett.com |

This interactive table presents representative HOMO-LUMO gap data from computational studies on various molecular systems, illustrating the concept's application.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of 2-(pentafluoro-λ6-sulfanyl)ethan-1-ol is crucial for predicting its interactions and properties. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the molecule and their relative energies. Ab initio and molecular mechanics calculations are standard tools for identifying stable conformers. rsc.orgresearchgate.net

For SF5-ethanol and its analogs, molecular dynamics (MD) simulations provide a powerful approach to study their behavior in solution, particularly in aqueous environments. nih.govnih.gov In a study on the closely related 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol), all-atom MD simulations identified two major conformers in solution: an antiperiplanar and a synclinal form, defined by the C-C-O-H torsional angle. researchgate.netnih.gov These simulations revealed that the greater hydrophobicity of the fluoroalkane moiety compared to simpler fluorinated alcohols leads to aggregation in solution at much lower concentrations. researchgate.netnih.gov Such simulations are vital for understanding how these molecules interact with themselves and their environment, which has implications for their use as solvents or their interaction with biological systems. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key methodology for elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can map out the most likely pathways from reactants to products, identifying intermediates and transition states along the way. osti.gov For reactions involving alcohols like 2-(pentafluoro-λ6-sulfanyl)ethan-1-ol, such as dehydration or oxidation, DFT calculations can provide invaluable mechanistic insights. researchgate.net These studies can, for instance, distinguish between different proposed mechanisms, such as those relevant to the Guerbet reaction for ethanol-to-butanol upgrading, by comparing the energy profiles of various routes. osti.govresearchgate.net

A central aspect of mechanistic modeling is the characterization of transition states—the highest energy points along a reaction pathway that connect reactants to products. nih.gov Computational chemistry allows for the precise location of these transient structures and the calculation of the activation energy barrier, which determines the reaction rate.

Energy Profile Calculations for Synthetic Transformations

The synthesis of 2-(pentafluoro-λ6-sulfanyl)ethan-1-ol and its analogs often involves the radical addition of a pentafluorosulfanyl source, such as SF5Cl, across a carbon-carbon double bond. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms and energy landscapes of such reactions.

In a representative study, the free energy profile for the radical addition of SF5 to a bicyclobutane derivative was calculated at the PWPB95-D4/def2-QZVPP//PCM(Et2O)-ωB97X-D/def2-TZVP level of theory. researchgate.net The calculations indicate a multi-step process involving the initial formation of a radical intermediate, followed by subsequent rearrangement and stabilization. The energy barriers associated with the transition states provide crucial information about the reaction kinetics and the feasibility of different pathways.

| Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | SF5• + Bicyclobutane Derivative | 0.0 |

| Transition State 1 | [SF5---Bicyclobutane]‡ | Value not specified |

| Intermediate 1 | SF5-adduct radical | Value not specified |

| Transition State 2 | [Rearrangement]‡ | Value not specified |

| Intermediate 2 | Rearranged radical | Value not specified |

| Product | Chloropentafluorosulfanylation Product | Value not specified |

Note: Specific energy values from the graphical representation in the source are not provided in the text. The table illustrates the typical components of such a calculated energy profile.

This analogous system underscores the complexity of SF5 radical additions, which are likely to proceed through low-energy barriers, characteristic of radical chain reactions. researchgate.net For the synthesis of 2-(pentafluoro-λ6-sulfanyl)ethan-1-ol from ethylene (B1197577), a similar multi-step radical mechanism is anticipated, with the initial addition of the SF5 radical to the double bond as a key exothermic step.

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of 2-(pentafluoro-λ6-sulfanyl)ethan-1-ol is dictated by a variety of non-covalent interactions. The interplay between the highly polar SF5 group and the hydrogen-bond-donating hydroxyl group is of particular interest.

SF5-Mediated Hydrogen Bonding Interactions

The fluorine atoms of the pentafluorosulfanyl group can act as hydrogen bond acceptors. A statistical analysis of crystal structures of compounds containing the SF5 group deposited in the Cambridge Structural Database (CSD) reveals the prevalence of C–H···F interactions. nih.govd-nb.info

In a comprehensive study of SF5-containing compounds, it was found that in aliphatic derivatives (R-SF5), approximately 42% of the structures exhibit F···H contacts. nih.govd-nb.info This is a lower proportion compared to aromatic SF5 compounds (67%), which is attributed to the higher hydrogen-bond donor ability of aromatic C-H groups. nih.govd-nb.info The equatorial fluorine atoms of the SF5 group are more frequently involved in these interactions than the axial fluorine atom. d-nb.info

For 2-(pentafluoro-λ6-sulfanyl)ethan-1-ol, the presence of the hydroxyl group introduces a strong hydrogen bond donor. This would lead to the formation of O–H···O and potentially O–H···F hydrogen bonds, which would be significantly stronger than the weaker C–H···F interactions. The competition between the oxygen and fluorine atoms as hydrogen bond acceptors would be a key determinant of the crystal packing. The closest F···H distances in SF5-containing crystal structures are typically less than 260 pm, which is within the range of weak hydrogen bonds. nih.govd-nb.info

| Interaction Type | Donor | Acceptor | Typical Distance (pm) | Prevalence in Aliphatic SF5 Compounds |

| Hydrogen Bond | C–H | F–S | < 260 | ~42% nih.govd-nb.info |

| Hydrogen Bond | O–H | O | Not specified | Expected |

| Hydrogen Bond | O–H | F–S | Not specified | Possible |

π-Stacking and Other Non-Covalent Interactions in Solid State

As 2-(pentafluoro-λ6-sulfanyl)ethan-1-ol is an aliphatic compound, π-stacking interactions are not a feature of its crystal packing. However, other non-covalent interactions, particularly those involving the fluorine atoms of the SF5 group, play a crucial role.

Absence of Specific Spectroscopic Data Precludes Article Generation

A thorough investigation for detailed spectroscopic and analytical data for the chemical compound 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol has revealed a significant lack of published experimental findings. Despite extensive searches for high-resolution nuclear magnetic resonance (NMR) spectra, single-crystal X-ray diffraction data, and mass spectrometry analysis, specific empirical data for this particular molecule remains elusive in the public domain.

The initial research strategy aimed to gather comprehensive data sets corresponding to ¹H, ¹⁹F, and ¹³C NMR to elucidate the molecule's intricate structure and stereochemistry. Further, the plan was to investigate its conformational behavior through dynamic NMR studies. However, no specific chemical shifts, coupling constants, or relevant 2D NMR correlations for this compound could be located. While general information on compounds containing the pentafluorosulfanyl (SF₅) group is available, this does not provide the specific data required for a detailed analysis of the target molecule. For instance, some studies report on similar but distinct molecules, such as 2-(tetrafluoro(trifluoromethyl)-λ⁶-sulfanyl)ethan-1-ol, whose spectroscopic properties cannot be extrapolated to the subject of this article.

Similarly, the search for single-crystal X-ray diffraction data, which is crucial for determining the precise solid-state molecular geometry, conformation, and the nature of intermolecular forces, did not yield any results for this compound. This crystallographic information is fundamental for a complete understanding of the compound's three-dimensional structure and its interactions in the solid state.

Finally, efforts to find high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) data for this specific SF₅ alcohol were also unsuccessful. Such data would be essential for confirming the molecular weight and fragmentation patterns, which are key aspects of its analytical characterization.

Given the absence of the foundational spectroscopic and analytical data, it is not possible to generate the detailed, informative, and scientifically accurate article as requested in the provided outline. The required sections on advanced spectroscopic characterization and analytical methodologies cannot be completed without the specific experimental results for this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for Sf5 Alcohols

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of organic molecules by identifying their constituent functional groups. americanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the atoms, and molecular symmetry. For 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol, IR and Raman spectroscopy provide a definitive fingerprint, allowing for the identification of the key SF5, C-C, C-H, C-O, and O-H functional groups.

The SF5 group exhibits strong characteristic vibrations. The S-F stretching modes are typically observed in the infrared and Raman spectra and are crucial for confirming the presence of this moiety. researchgate.net Due to the octahedral geometry and high electronegativity of the SF5 group, its vibrational modes can be complex. researchgate.net However, comparisons with related SF5-containing compounds allow for the assignment of these characteristic bands. researchgate.net

The hydroxyl (-OH) group of the primary alcohol is readily identifiable, typically showing a broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration appears in the 1000-1260 cm⁻¹ region. The aliphatic ethyl bridge gives rise to C-H stretching vibrations, usually found between 2850 and 3000 cm⁻¹, and various bending vibrations at lower wavenumbers.

Raman spectroscopy serves as a complementary technique to IR. nih.gov While the -OH stretch is often a weak band in Raman, the S-F and C-S vibrations are expected to be strong, providing confirmatory evidence for the core structure of the molecule. The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis, essential for the structural verification of this compound. americanpharmaceuticalreview.comnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| C-H | Stretching | 2850-3000 | Medium-Strong | Medium-Strong |

| C-O | Stretching | 1000-1260 | Strong | Medium |

| S-F | Stretching | 600-900 | Strong | Strong |

| C-S | Stretching | 600-800 | Medium | Strong |

Advanced Surface Analysis Techniques for SF5-Containing Materials (XPS, TOF-SIMS)

When this compound is used to modify surfaces or is incorporated into polymeric materials, its surface characteristics become critically important. Advanced surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are indispensable for providing detailed chemical information about the uppermost layers of these materials. phi.comresearchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative technique that provides information on the elemental composition and chemical states of atoms on a material's surface (typically the top 2-10 nm). nih.gov For a surface modified with this compound, XPS can:

Confirm the presence of key elements : It can detect the presence of sulfur (S), fluorine (F), oxygen (O), and carbon (C), confirming the successful grafting or coating of the molecule.

Determine elemental composition : XPS provides quantitative atomic concentrations, allowing for the determination of the surface density of the SF5-containing alcohol.

Identify chemical states : High-resolution scans of the S 2p and F 1s regions can confirm the +5 oxidation state of sulfur in the SF5 group and the covalent S-F bonds, distinguishing it from other sulfur or fluorine species. The C 1s spectrum can be deconvoluted to identify carbons bonded to sulfur, oxygen, and other carbons.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

TOF-SIMS is a highly sensitive mass spectrometry technique that analyzes the outermost monolayer of a surface. mdpi.com It involves bombarding the surface with a primary ion beam, which causes the ejection of secondary ions. These ions are then analyzed based on their mass-to-charge ratio. TOF-SIMS provides:

Molecular Information : Unlike XPS, TOF-SIMS can detect molecular fragments, providing direct evidence of the presence of the this compound structure on the surface. Characteristic fragments would include SF5⁻, C2H4OH⁺, and larger fragments of the parent molecule.

High Surface Sensitivity : With a sampling depth of less than 1-2 nm, TOF-SIMS is extremely sensitive to the surface chemistry, making it ideal for studying the orientation of the molecules at the surface and for detecting trace contaminants. mdpi.com

Chemical Imaging : Imaging TOF-SIMS can map the lateral distribution of specific chemical species on the surface, which is valuable for assessing the homogeneity of coatings or modifications on a substrate. phi.comnih.gov

Together, XPS and TOF-SIMS offer a powerful and complementary approach to the surface characterization of materials containing the SF5 group. While XPS provides quantitative elemental and chemical state information, TOF-SIMS delivers detailed molecular information with higher surface sensitivity. researchgate.net

Table 2: Comparison of XPS and TOF-SIMS for Surface Analysis

| Feature | X-ray Photoelectron Spectroscopy (XPS) | Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) |

|---|---|---|

| Primary Probe | X-rays | Primary Ion Beam (e.g., Ga⁺, Bi₃⁺) |

| Detected Particles | Photoelectrons | Secondary Ions |

| Information Provided | Elemental composition, chemical state | Molecular fragments, elemental composition |

| Quantification | Highly quantitative | Semi-quantitative (requires standards) |

| Sampling Depth | 2-10 nm | < 2 nm |

| Sensitivity | ~0.1 atomic percent | ppm to ppb range |

| Chemical Imaging | Possible, with lower spatial resolution | High spatial resolution imaging |

Emerging Applications and Future Research Directions in Sf5 Alcohol Chemistry

Role of SF5 Alcohols as Advanced Building Blocks in Complex Organic Synthesis

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol serves as a crucial building block for introducing the SF5-ethyl moiety into more complex molecular frameworks. researchgate.net The development of synthetic methodologies to create such building blocks has been a significant area of research, as the introduction of the SF5 group can dramatically alter a molecule's properties. researchgate.net The stability and unique electronic nature of the SF5 group make it a desirable feature in modern synthetic chemistry. rowansci.com

The synthesis of polyfluorinated compounds is a rapidly growing area of organic chemistry, driven by the unique properties that fluorine atoms bestow upon molecules, such as enhanced stability and altered biological activity. researchgate.netregulations.gov this compound is a key reagent in the construction of complex molecules bearing the SF5CH2CH2- substructure. The presence of multiple fluorine atoms, both in the SF5 group and potentially elsewhere in the molecule, leads to compounds with distinct physical and chemical characteristics. nih.govnih.gov Research has focused on developing efficient methods for incorporating such building blocks into larger, more complex architectures, thereby enabling the exploration of novel chemical space. researchgate.net The biotransformation of fluorotelomer alcohols can also lead to the formation of various poly- and perfluorinated acids, highlighting the environmental relevance of this class of compounds. researchgate.net

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different biological activities. nih.govencyclopedia.pub Chiral alcohols are valuable synthons for the preparation of enantiomerically pure molecules. The integration of the this compound moiety into chiral, non-racemic structures is an area of active investigation. This can be achieved through various synthetic strategies, including the use of chiral catalysts or biocatalytic methods to achieve high stereoselectivity. mdpi.comrsc.org The development of such synthetic routes allows for the preparation of novel chiral molecules where the unique properties of the SF5 group can be leveraged to enhance biological activity or other desired characteristics.

Potential in Advanced Materials Science

The pentafluorosulfanyl group has garnered significant interest in materials science due to its exceptional properties, including high electronegativity, chemical and thermal stability, and low surface energy. researchgate.netrsc.org These characteristics make the SF5 group an attractive component for the design of a wide range of advanced materials, from liquid crystals to polymers. acs.org The introduction of SF5-containing building blocks like this compound into material structures can lead to significant enhancements in their performance and the emergence of novel functionalities.

The incorporation of the SF5 group allows for the fine-tuning of the electronic and physical properties of organic materials. researchgate.net By strategically placing this highly electron-withdrawing group within a molecular structure, researchers can manipulate properties such as thermal robustness, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and absorption/emission characteristics. researchgate.net This ability to tailor material properties is critical for the development of new functional materials for applications in electronics, optics, and other advanced technologies. The synthesis of meta-diamide insecticides containing the SF5 group has demonstrated the potential of this moiety in creating new crop-protecting agents with desirable water solubility and log P values. mdpi.comresearchgate.net

The unique properties of the SF5 group have been exploited in the development of novel liquid crystals and polymers. acs.orgresearchgate.netacs.org In liquid crystals, the strong dipole moment and steric bulk of the SF5 group can influence the mesophase behavior and electro-optical properties. chemrxiv.org The incorporation of this compound and its derivatives into polymer backbones or as side chains can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. acs.org Research in this area is focused on synthesizing and characterizing new SF5-functionalized monomers and polymers to explore their potential in applications such as advanced displays, coatings, and high-performance plastics.

Development of Fluorinated Tags for Advanced Analytical and Biological Techniques

The development of fluorinated tags has revolutionized various analytical and biological techniques, particularly in the realm of nuclear magnetic resonance (NMR) spectroscopy. nih.gov The 19F nucleus is an excellent probe due to its 100% natural abundance and high sensitivity. The pentafluorosulfanyl group, with its five fluorine atoms, has emerged as a superior 19F magnetic resonance reporter group. acs.orgacs.orgnih.gov Attaching an SF5-containing tag, derived from precursors like this compound, to a molecule of interest allows for its sensitive detection and characterization using 19F NMR. This has significant implications for drug discovery, protein structure analysis, and in vivo imaging, offering a powerful tool for studying molecular interactions and dynamics. acs.orgnih.gov

19F NMR Probes for Molecular Interactions and Conformational Studies

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 isotope have established ¹⁹F NMR spectroscopy as a powerful technique for investigating molecular structure and dynamics, particularly in complex biological systems. researchgate.netnih.gov The ¹⁹F nucleus offers high sensitivity (83% that of ¹H) and exists at 100% natural abundance. researchgate.net Crucially, fluorine is virtually absent in biological systems, eliminating background signals and allowing for clear observation of specifically introduced probes. researchgate.net The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it an exquisite reporter of subtle conformational changes, van der Waals interactions, and electrostatic fields. researchgate.netnih.govbiorxiv.org

Within this context, the pentafluorosulfanyl (SF₅) group, present in compounds like 2-(pentafluoro-λ⁶-sulfanyl)ethan-1-ol, is emerging as a potentially superior ¹⁹F NMR and Magnetic Resonance Imaging (MRI) reporter group compared to the more traditional trifluoromethyl (CF₃) group. nih.govnih.gov The SF₅ group possesses distinct properties that enhance its utility as a probe. It features an AX₄ spin system, which produces two separate signals in the ¹⁹F NMR spectrum, offering more detailed structural information than the single signal from a CF₃ group. nih.gov This complex signal can provide insights into the rotational dynamics and steric environment around the probe.

Research has demonstrated that the SF₅ group can be a valuable theranostic marker, combining therapeutic potential with diagnostic imaging capabilities. nih.gov The chemical shift dispersion for fluorine probes is a critical factor in resolving multiple conformational states, and the SF₅ group contributes to the development of probes with a wide chemical shift range, which is essential for studying large membrane proteins and complex equilibria. biorxiv.orgbiorxiv.org

| Property | Pentafluorosulfanyl (SF₅) Group | Trifluoromethyl (CF₃) Group | Reference |

|---|---|---|---|

| Spin System | AX₄ (2 distinct signals) | A₃ (1 signal) | nih.gov |

| Electronegativity (Pauling Scale) | Higher (χ ≈ 3.65) | Lower (χ ≈ 3.36) | researchgate.net |

| Electron-Withdrawing Nature (Hammett Constant) | Stronger (σₚ ≈ 0.68) | Weaker (σₚ ≈ 0.54) | researchgate.net |

| Volume | Larger (≈ 55.4 ų) | Smaller (≈ 34.6 ų) | nih.gov |

| Application Potential | Superior reporter group for MRI, theranostics | Widely used, but with limitations in signal dispersion and information content | nih.govbiorxiv.org |

Potential as Radiochemical Probes and Imaging Agents

The field of nuclear medicine, particularly Positron Emission Tomography (PET), heavily relies on tracers labeled with short-lived positron-emitting isotopes, with fluorine-18 (B77423) ([¹⁸F]) being one of the most important due to its favorable decay characteristics. nih.gov The incorporation of the SF₅ group into molecules like 2-(pentafluoro-λ⁶-sulfanyl)ethan-1-ol opens up possibilities for developing novel [¹⁸F]-labeled PET imaging agents. The high metabolic stability often conferred by the SF₅ group is a desirable attribute for a PET tracer, as it can prevent premature degradation and ensure the tracer reaches its biological target intact. nih.govnih.gov

The synthesis of [¹⁸F]-labeled SF₅-alcohols is conceptually feasible through modern radiofluorination techniques. While direct labeling of the SF₅ group is challenging, the ethanol (B145695) backbone provides a site for introducing the ¹⁸F isotope. For instance, established methods for producing short-chain aliphatic [¹⁸F]-labeled building blocks, such as 2-[¹⁸F]fluoroethyl tosylate, could be adapted. nih.gov This involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group (e.g., tosylate) on an appropriate precursor.

Furthermore, advanced labeling strategies such as the Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction offer a rapid and efficient means of radiofluorination under mild conditions. nih.gov This chemistry could potentially be applied to precursors containing a sulfur-fluoride bond, paving the way for direct and late-stage radiolabeling of complex SF₅-containing molecules. The development of SF₅-based radiochemical probes would leverage the unique physicochemical properties of the SF₅ group to potentially improve tracer biodistribution, target affinity, and imaging contrast. nih.gov

Addressing Synthetic Bottlenecks and Developing Sustainable Methodologies

Development of Safer and More Accessible SF₅-Introducing Reagents

A significant historical impediment to the widespread adoption of pentafluorosulfanyl chemistry has been the limited availability and hazardous nature of the primary SF₅-introducing reagents. nih.gov For decades, the field relied heavily on toxic, gaseous, and difficult-to-handle reagents like pentafluorosulfanyl chloride (SF₅Cl). nih.govresearchgate.net This reliance created a substantial barrier for many research laboratories, constraining the exploration of SF₅-containing compounds. nih.gov

Recent breakthroughs have dramatically changed this landscape by providing safer and more accessible methods for generating and using SF₅Cl. A pivotal development was the creation of a gas-reagent-free synthesis of SF₅Cl from elemental sulfur using inexpensive and easy-to-handle solid reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF). nih.govnih.govresearchgate.net Subsequent methodological refinements have enabled the direct extraction of the synthesized SF₅Cl into a solvent such as n-hexane, producing a storable and easy-to-handle stock solution, thereby obviating the need to work with the pure gas. nih.govnih.gov

Beyond improving access to SF₅Cl, research is actively focused on developing a new generation of bench-stable solid reagents that can generate the SF₅ radical under mild conditions. chemrxiv.orgchemrxiv.org These modular reagents are designed for practitioner-friendly, operationally simple transformations, aiming to make the installation of the SF₅ group as routine as that of the trifluoromethyl group. chemrxiv.orgchemrxiv.org These advancements are crucial for enabling the late-stage functionalization of complex molecules, a key requirement in drug discovery and materials science. researchgate.net

| Reagent Type | Examples | Key Characteristics | Reference |

|---|---|---|---|

| Early Gaseous Reagents | SF₅Cl (gas), SF₅Br (gas) | Hazardous, toxic, difficult to handle and store, requires specialized equipment. | nih.govnih.gov |

| Improved SF₅Cl Generation | S₈ + TCICA/KF | Gas-free synthesis from inexpensive, solid reagents. | nih.govnih.govresearchgate.net |

| Accessible SF₅Cl Solutions | SF₅Cl in n-hexane | Storable, easy-to-handle solution, avoids handling of pure gas. | nih.govnih.gov |

| Emerging Solid Reagents | Bench-stable solids for SF₅ radical generation | Shelf-stable, operationally simple, designed for modular and late-stage installation. | chemrxiv.orgchemrxiv.org |

| Electrophilic Reagents | SF₅-Pyridylaryl-λ³-iodonium salts | Allows for electrophilic pentafluorosulfanyl heteroarylation. | rsc.org |

Implementation of Green Chemistry Principles in SF₅ Alcohol Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of fluorinated compounds. sciencedaily.com In the context of SF₅ alcohol synthesis, this involves moving away from harsh and dangerous reagents and developing more environmentally benign and sustainable methodologies.

A key aspect of greening SF₅ chemistry is the avoidance of hazardous fluorinating agents like elemental fluorine (F₂). researchgate.net Modern oxidative fluorination methods that use safer fluoride sources, such as potassium fluoride, in combination with mild oxidants represent a significant step forward. researchgate.netsciencedaily.com The ideal process would utilize non-toxic reagents and generate only benign byproducts, such as simple salts like NaCl and KCl. sciencedaily.com

Photochemistry offers a powerful tool for green synthesis. Light-driven reactions can often proceed under mild conditions without the need for stoichiometric chemical initiators. The photo-induced hydroxypentafluorosulfanylation of alkenes, which uses SF₅Cl and oxygen gas under light irradiation to form β-pentafluorosulfanyl alcohols, is an example of such a strategy. nih.gov This method provides a direct route to the alcohol functionality. Similarly, light-driven radical pentafluorosulfanylation of allyl sulfones proceeds rapidly and efficiently, highlighting the potential of photochemical methods. nih.gov Applying these principles, a potential green synthesis for 2-(pentafluoro-λ⁶-sulfanyl)ethan-1-ol could involve the photo-initiated radical addition of SF₅Cl to ethylene (B1197577) followed by a sustainable oxidation or hydrolysis step. The development of syntheses in environmentally friendly solvents like ethanol or water further aligns with green chemistry goals. rsc.org

Future Directions in Theoretical and Computational Predictions of SF₅ Alcohol Behavior

Theoretical and computational chemistry are poised to play an increasingly vital role in understanding and predicting the behavior of SF₅-containing molecules, including 2-(pentafluoro-λ⁶-sulfanyl)ethan-1-ol. rowansci.com Advanced computational methods, such as Density Functional Theory (DFT), are already being employed to elucidate the structural, electronic, and reactive properties of these unique compounds. nih.gov These calculations can provide fundamental insights into bond lengths, charge distributions, and reaction mechanisms that are difficult to obtain experimentally. nih.govnih.gov

For example, DFT calculations have been used to rationalize unexpected structural features, such as the remarkably short non-bonding carbon-carbon distances observed in strained ring systems bearing an SF₅ group. nih.gov In the context of SF₅ alcohols, molecular dynamics simulations can be used to model their behavior in solution, predicting properties like aggregation, solvation, and interactions with other molecules. nih.gov Such simulations have been used to compare the solution-phase properties of a related SF₅-analogous alcohol with other common fluorinated alcohols, predicting it to be an environmentally benign solvent candidate. nih.gov

Looking forward, computational tools will be indispensable for the rational design of new SF₅-containing molecules with tailored properties. In silico screening can be used to predict the biological activity and potential toxicity of new drug candidates, as has been done to assess the mutagenic potential of the SF₅ fragment. nih.gov As computational models become more sophisticated, they will enable the prediction of complex behaviors, such as protein-ligand binding affinities and conformational dynamics of SF₅-labeled biomolecules. This predictive power will accelerate the discovery and development of novel SF₅-based pharmaceuticals, materials, and chemical probes, guiding synthetic efforts toward the most promising targets. rowansci.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between perfluorosulfanyl precursors and ethylene oxide derivatives. For example, fluorinated sulfanyl groups can be introduced via reaction with pentafluorosulfanyl chloride under anhydrous conditions. Purification is achieved through recrystallization (e.g., using n-pentane) or column chromatography (Kieselgel 60) to isolate the alcohol product. Yield optimization requires controlled temperature (-10°C to 25°C) and inert atmospheres (argon/nitrogen) to prevent hydrolysis of the pentafluorosulfanyl group .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms the presence of the pentafluorosulfanyl group and alcohol proton. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Purity is assessed via gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) using C18 reverse-phase columns. Structural elucidation may also involve X-ray crystallography for solid-state conformation analysis .

Q. How does the pentafluorosulfanyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The pentafluorosulfanyl group enhances thermal stability (decomposition >200°C) and resistance to hydrolysis. Stability studies in aqueous buffers (pH 2–12) show minimal degradation at neutral pH but gradual hydrolysis under strongly acidic/basic conditions. Accelerated stability testing (40°C/75% relative humidity) over 30 days confirms robustness, making it suitable for long-term storage in desiccated environments .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo models to investigate the metabolic pathways of this compound?

- Methodological Answer :

- In vitro : Use hepatic microsomes (human/rat) to identify phase I metabolites (oxidation, reduction). LC-MS/MS quantifies sulfoxide or dealkylated products. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess enzyme interactions.

- In vivo : Administer radiolabeled compound (¹⁴C) to rodents, followed by plasma/tissue sampling. Accelerator mass spectrometry (AMS) tracks metabolite distribution. Bile-duct cannulation studies identify glucuronide conjugates. Toxicokinetic parameters (AUC, Cmax) are derived using non-compartmental analysis .

Q. How can contradictory reactivity data (e.g., unexpected byproducts in substitution reactions) be systematically resolved?

- Methodological Answer : Contradictions often arise from trace moisture or residual catalysts. Design controlled experiments:

- Step 1 : Replicate reactions under strict anhydrous conditions (molecular sieves, Schlenk line).

- Step 2 : Use in situ IR spectroscopy to monitor intermediate formation (e.g., sulfenic acids).

- Step 3 : Compare byproduct profiles via GC-MS and DFT calculations to identify competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Adjust solvent polarity (DMSO vs. THF) to favor desired pathways .

Q. What strategies enable the derivatization of this compound for bioactive conjugate synthesis?

- Methodological Answer :

- Phosphorylation : React with POCl₃ in pyridine (0°C) to form phosphate esters (yield ~82%).

- Glycosylation : Use acetylated glucosyl bromide with Ag₂O catalysis to generate glycoside conjugates (yield ~67%).

- Acylation : Introduce lipophilic chains via Steglich esterification (DCC/DMAP).

- Applications : Conjugates enhance blood-brain barrier penetration or target-specific enzyme inhibition (e.g., serine hydrolases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。